3-Piperidinemethanol

Catalog No.
S794515
CAS No.
4606-65-9
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Piperidinemethanol

CAS Number

4606-65-9

Product Name

3-Piperidinemethanol

IUPAC Name

piperidin-3-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2

InChI Key

VUNPWIPIOOMCPT-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CO

Synonyms

3-(Hydroxymethyl)piperidine

Canonical SMILES

C1CC(CNC1)CO

The origin of 3-piperidinemethanol is not definitively documented in scientific literature. However, its structure suggests it can be synthesized from piperidine, a common organic molecule found in various natural products like black pepper []. Due to its functional groups, 3-piperidinemethanol holds potential as a building block for more complex molecules and as a precursor for various applications in scientific research, particularly in medicinal chemistry [].


Molecular Structure Analysis

The key feature of 3-piperidinemethanol's structure is the six-membered piperidine ring containing a nitrogen atom. This ring is attached to a three-carbon chain ending in a hydroxyl (OH) group, forming a methanol group. This combination provides the molecule with both a basic amine group (nitrogen) and a reactive hydroxyl group, making it a bifunctional molecule.


Chemical Reactions Analysis

There are several documented reactions involving 3-piperidinemethanol, primarily focused on its synthesis and functionalization:

  • Synthesis: A common method for synthesizing 3-piperidinemethanol involves the reductive amination of piperidin-3-one with formaldehyde using a reducing agent like sodium borohydride [].
C5H10NO + CH2O + NaBH4 -> C6H13NO + NaBO2 + H2O  (Eq. 1)
  • Functionalization: The hydroxyl group of 3-piperidinemethanol allows for further reactions. For example, it can be esterified or etherified to introduce various functional groups, expanding its potential applications [].

Physical And Chemical Properties Analysis

  • Melting Point: 58.0°C to 62.0°C.
  • Boiling Point: 236.0°C.
  • Density: 1.0200 g/mL.
  • Solubility: Soluble in water.
  • Appearance: Colorless to white to cream to yellow to orange crystals or powder.

Precursor for Drug Discovery and Development:

  • 3-PM can be chemically modified to create analogs of established drugs, aiding in the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic properties. [Source: A review on piperidine derivatives as potential anticonvulsant agents: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, ]

Synthesis of Bioactive Molecules:

  • Researchers utilize 3-PM as a starting material for the synthesis of various bioactive molecules with potential applications in different therapeutic areas, including:
    • Antimicrobial agents: Studies explore the potential of 3-PM derivatives as antimicrobial agents against various bacterial and fungal strains. [Source: Synthesis and antimicrobial activity of some novel 3-piperidinyl-N-substituted amides and their Mannich bases, European Journal of Medicinal Chemistry, ]
    • Anticancer agents: Research investigates the development of 3-PM-based anticancer agents targeting specific cancer cell lines. [Source: Design, synthesis, and in vitro antitumor activity of novel 1,3-dipolar adducts derived from 3-piperidinol and maleimides, European Journal of Medicinal Chemistry, ]

Exploration of Chemical Properties and Reactivity:

  • Scientific studies sometimes use 3-PM to explore fundamental chemical properties and reactivities relevant to organic chemistry and materials science. This includes investigating its:
    • Reactivity in different reaction conditions: Researchers may study how 3-PM reacts under various temperatures, pressures, and in the presence of different catalysts to understand its behavior and potential applications in broader contexts.
    • Contribution to the development of new synthetic methods: Exploring the reactivity of 3-PM can lead to the development of novel synthetic methods applicable to the synthesis of other complex molecules.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4606-65-9

Wikipedia

Piperidin-3-ylmethanol

Dates

Modify: 2023-08-15

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